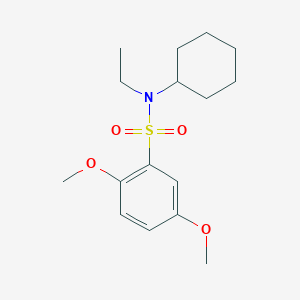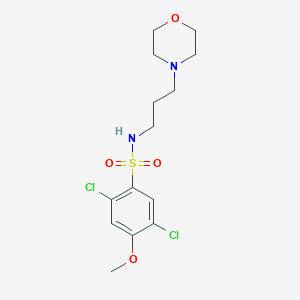
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as EPM-706, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of sulfonamides and has a molecular weight of 365.45 g/mol.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cell lines and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α.
Biochemical and Physiological Effects:
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have a selective inhibitory effect on CAIX, with minimal effects on other isoforms of carbonic anhydrase. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to be well-tolerated and has shown promising efficacy in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its selective inhibitory effect on CAIX, which makes it a valuable tool for studying the role of CAIX in various diseases. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is its low yield in the synthesis process, which makes it expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One potential direction is the development of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide as a therapeutic agent for cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide and its effects on other isoforms of carbonic anhydrase. Furthermore, the potential neuroprotective effects of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in models of neurodegenerative diseases warrant further investigation. Finally, the development of more efficient synthesis methods for 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide could make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-bromobenzene sulfonamide with pyridine-4-carboxaldehyde. The resulting product is then subjected to a series of reactions, including reduction, acylation, and etherification, to obtain the final product. The overall yield of the synthesis process is around 10-15%.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-3-5-14(6-4-13)20(17,18)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 |
Clave InChI |
OEKPRBMHQAEAGG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)

![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)


![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)




